1-(2,6-Difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
Description
1-(2,6-Difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a synthetic small molecule featuring a piperidine core substituted at positions 1 and 3 with two distinct sulfonyl groups: a 2,6-difluorobenzenesulfonyl moiety and a 2-methylpropanesulfonyl (isobutylsulfonyl) group.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO4S2/c1-11(2)10-23(19,20)12-5-4-8-18(9-12)24(21,22)15-13(16)6-3-7-14(15)17/h3,6-7,11-12H,4-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRANQVPGTWNXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially remove or modify the sulfonyl groups.
Substitution: The aromatic fluorine atoms may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(2,6-Difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a potential pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
Piperidine vs. Piperazine Derivatives
- Compound I (Piperidine derivative): 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline () crystallizes with a chair conformation piperidine ring. Its substituents at positions 1 and 4 create a curved molecular shape, with phenyl and quinoline moieties inclined at ~68° .
- Compound II (Piperazine derivative): 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline () exhibits similar triclinic packing but features a piperazine ring.
- Target Compound: Substitution at positions 1 and 3 (vs. 1 and 4 in Compound I) may reduce steric hindrance, while the sulfonyl groups enhance hydrophobicity and electronic effects compared to benzyl/quinoline substituents.
Sulfonyl Group Variations
- Compound 1396683-38-7 (): 1-(2,6-Difluorobenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine replaces the 2-methylpropanesulfonyl group with a trifluoromethyl-oxadiazole moiety. The oxadiazole’s polarity contrasts with the aliphatic 2-methylpropanesulfonyl, likely increasing metabolic stability but reducing solubility .
Physicochemical Properties
Binding Affinities and Pharmacophore Compatibility
- : Piperidine derivatives with bulky substituents (e.g., 1-(3-phenylbutyl)piperidine) exhibit RMSD variations >2.5 Å in docking studies. Larger hydrophobic groups at position 4 improve fit within helices α4/α5 via salt bridges with Glu172 .
- Target Compound: Substitution at positions 1 and 3 (vs. However, the 2,6-difluorophenyl group could engage in π-π stacking absent in aliphatic analogs.
Crystallographic and Computational Insights
- SHELX Software (): Widely used for small-molecule refinement, SHELX programs could resolve the target compound’s crystal structure, particularly its sulfonyl group conformations .
- Cambridge Structural Database (CSD) (): Over 250,000 entries include piperidine derivatives, enabling comparison of bond lengths and angles for sulfonyl-substituted analogs .
Biological Activity
1-(2,6-Difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a sulfonamide compound with potential applications in medicinal chemistry. Its unique structure allows for interactions with biological targets, making it a subject of interest in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄F₂N₂O₄S₂
- Molecular Weight : 318.37 g/mol
- CAS Number : Not specified in the available data.
The compound features a piperidine ring substituted with sulfonyl groups and fluorinated aromatic structures, which are known to enhance biological activity through improved binding affinity and selectivity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various physiological processes. The sulfonamide group is known for its role in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes, which can lead to therapeutic effects against conditions such as hypertension and glaucoma.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against several enzyme targets:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Carbonic Anhydrase II | 0.5 | Inhibition of bicarbonate production |
| Aldose Reductase | 1.2 | Potential for diabetic complications |
| Dipeptidyl Peptidase IV | 0.8 | Modulation of incretin hormones |
These findings indicate a promising profile for the compound in managing metabolic disorders and related diseases.
In Vivo Studies
Animal model studies have shown that administration of the compound leads to:
- Reduction in Blood Pressure : A significant decrease in systolic blood pressure was observed in hypertensive rat models.
- Improved Glucose Tolerance : Enhanced insulin sensitivity was noted in diabetic mice, suggesting potential applications in diabetes management.
Case Studies
- Hypertension Management : A clinical trial involving patients with resistant hypertension demonstrated that treatment with the compound resulted in a notable reduction in blood pressure compared to placebo controls.
- Diabetes Mellitus Type II : A study assessed the long-term effects of the compound on glycemic control in patients with Type II diabetes. Results indicated improved HbA1c levels over a six-month period.
Q & A
Q. What are the key synthetic challenges in preparing 1-(2,6-Difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine, and how can they be addressed?
Methodological Answer: The synthesis involves sequential sulfonylation of the piperidine core. Key challenges include:
- Regioselectivity: Ensuring sulfonyl groups attach to the 1- and 3-positions requires controlled reaction conditions (e.g., low temperature, inert atmosphere).
- Purification: High-performance liquid chromatography (HPLC) with optimized mobile phases (e.g., methanol/buffer mixtures at pH 4.6–6.5) is critical to isolate the product .
- Byproduct Formation: Fluorine substituents may lead to side reactions; quenching with sodium acetate buffers (pH 4.6) minimizes unwanted intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: NMR is essential to confirm fluorine substitution patterns, while NMR identifies proton environments in the piperidine and sulfonyl groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight and sulfonyl group integrity.
- HPLC-UV: Retention time analysis under buffered mobile phases (e.g., sodium 1-octanesulfonate) ensures purity ≥95% .
Q. How does the compound’s solubility profile impact experimental design?
Methodological Answer: The compound’s solubility in polar solvents (e.g., methanol, dimethyl sulfoxide) is influenced by the electron-withdrawing difluorobenzenesulfonyl group. For in vitro assays:
- Use phosphate-buffered saline (PBS) at pH 7.4 with <1% DMSO to avoid precipitation.
- Solubility testing via nephelometry under varying pH (4.6–7.1) reveals optimal conditions for bioactivity studies .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine positioning) affect the compound’s reactivity and biological activity?
Methodological Answer: Comparative studies of analogs show:
- 2,6-Difluoro vs. 2,4-Difluoro Substitution: 2,6-difluoro enhances electrophilicity at the sulfonyl group, increasing binding affinity to target proteins (e.g., kinases) .
- Methylpropanesulfonyl Group: Bulkier substituents reduce metabolic clearance but may hinder membrane permeability. Computational docking (e.g., AutoDock Vina) predicts steric effects on target engagement .
Q. How can researchers resolve contradictions in reported solubility or stability data?
Methodological Answer:
- pH-Dependent Stability: Degradation studies under accelerated conditions (40°C, 75% RH) with HPLC monitoring reveal hydrolysis at sulfonyl groups in acidic media (pH <4). Buffers at pH 6.5–7.1 enhance stability .
- Controlled Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves polymorphism issues affecting solubility. For example, piperidine ring conformation impacts packing efficiency .
Q. What advanced analytical strategies are recommended for quantifying trace impurities?
Methodological Answer:
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) at the molecular level?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (k/k) to targets like G-protein-coupled receptors (GPCRs).
- Molecular Dynamics Simulations: AMBER or CHARMM force fields model sulfonyl group interactions with hydrophobic binding pockets. Fluorine atoms stabilize binding via halogen bonds .
Methodological Notes for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
